N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a 4-chloro-2-(phenylcarbonyl)phenyl group and a 3-(propan-2-yloxy) group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chloro-2-(phenylcarbonyl)phenyl intermediate, which is then reacted with 3-(propan-2-yloxy)benzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, catalysts such as palladium or copper, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
The major products formed from these reactions include various substituted benzamides and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include dichloroanilines and other substituted benzamides. These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness
N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c1-15(2)28-19-10-6-9-17(13-19)23(27)25-21-12-11-18(24)14-20(21)22(26)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSSTEBLOQHQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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